Product packaging for Menadiol disulfate(Cat. No.:CAS No. 29520-22-7)

Menadiol disulfate

Cat. No.: B10784705
CAS No.: 29520-22-7
M. Wt: 334.3 g/mol
InChI Key: JYJGXBHAXCGVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menadiol disulfate is a synthetic, water-soluble derivative of 1,4-naphthalenediol, functioning as a vitamin K analog (specifically, a form of vitamin K4) in research settings . This compound is recognized by its molecular formula C11H10O8S2 and has a monoisotopic mass of 333.98 Da . In biochemical research, this compound serves as a critical tool for investigating the vitamin K cycle. It is metabolized to menadiol, which is further reduced to the active hydroquinone form. This hydroquinone acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme is responsible for the post-translational carboxylation of specific glutamic acid residues on precursor proteins, converting them into functional forms . This mechanism is fundamental to the activation of key hepatic clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S, making this compound valuable for in vitro studies of coagulation cascades and hemostasis . Furthermore, its application extends to the study of bone metabolism, as it supports the carboxylation of osteocalcin, a protein essential for bone mineralization . The water-soluble nature of this compound makes it particularly suitable for research applications where standard fat-soluble vitamin K forms are not feasible . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O8S2 B10784705 Menadiol disulfate CAS No. 29520-22-7

Properties

CAS No.

29520-22-7

Molecular Formula

C11H10O8S2

Molecular Weight

334.3 g/mol

IUPAC Name

(2-methyl-4-sulfooxynaphthalen-1-yl) hydrogen sulfate

InChI

InChI=1S/C11H10O8S2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H,12,13,14)(H,15,16,17)

InChI Key

JYJGXBHAXCGVHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

Biological Activity

Menadiol disulfate, a derivative of menadione (vitamin K3), exhibits significant biological activities that extend beyond its role as a precursor for vitamin K synthesis. This article delves into the various biological activities of this compound, including its mechanisms of action, therapeutic potential, and implications in various health conditions.

Overview of this compound

This compound is a water-soluble form of menadione that plays a crucial role in the synthesis of vitamin K in the body. Its structure allows it to participate in redox reactions, contributing to its diverse biological activities. The compound is known for its ability to generate reactive oxygen species (ROS), which can lead to both beneficial and detrimental effects in biological systems.

The primary mechanism through which this compound exerts its biological effects is via redox cycling. This process involves the conversion between its quinone and hydroquinone forms, facilitating electron transfer reactions that can generate ROS. These ROS can induce oxidative stress, leading to apoptosis in cancer cells while also playing a role in antimicrobial activity against various pathogens.

Key Mechanisms Include:

  • Antioxidant Activity : this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
  • Pro-oxidant Effects : In certain contexts, it promotes ROS generation, which can lead to cell death in cancerous cells.
  • Vitamin K Synthesis : It acts as a precursor for menaquinones (vitamin K2), essential for blood coagulation and bone metabolism.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity :
    • Studies indicate that menadione and its derivatives can induce apoptosis in various cancer cell lines through ROS-mediated pathways .
    • For instance, research has shown that treatment with menadione leads to increased levels of ROS, triggering cell death in leukemia cells .
  • Antimicrobial Effects :
    • This compound exhibits antibacterial and antifungal properties. It has been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through oxidative mechanisms .
  • Antimalarial Activity :
    • The compound has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by disrupting mitochondrial function in the parasite .
  • Role in Coagulation :
    • As a vitamin K analog, this compound plays a critical role in prothrombin synthesis, enhancing blood coagulation processes .

Case Study 1: Anticancer Efficacy

A study involving leukemia cell lines showed that treatment with menadione resulted in significant apoptosis. The mechanism was linked to increased ROS production leading to DNA damage and subsequent cell death. The findings suggest potential therapeutic applications for menadione derivatives in cancer treatment.

Case Study 2: Antimicrobial Properties

In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus. The mechanism was attributed to oxidative stress induced by ROS generation, showcasing its potential as an antimicrobial agent.

Research Findings Summary

Recent research highlights the multifaceted roles of this compound:

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via ROS ,
AntibacterialInhibits pathogen growth through oxidative stress ,
AntifungalDisrupts fungal metabolism
AntimalarialAffects mitochondrial function in parasites
CoagulationEnhances prothrombin synthesis ,

Scientific Research Applications

Introduction to Menadiol Disulfate

This compound is a derivative of menadione, also known as vitamin K3, which plays a critical role in various biological processes, particularly in the synthesis of proteins that regulate blood coagulation. This compound has garnered attention for its potential applications across multiple scientific fields, including biochemistry, pharmacology, and nutrition.

Biochemical Research

This compound serves as an important tool in biochemical research due to its ability to participate in redox reactions. Its structure allows it to act as an electron donor or acceptor, facilitating various biochemical processes.

  • Electron Transfer Reactions : Studies have shown that this compound can effectively reduce heme-containing proteins, such as those found in the DsrMKJOP complex of sulfate-reducing bacteria. This interaction is crucial for understanding electron transfer mechanisms in anaerobic environments .

Nutritional Supplementation

This compound is utilized in animal nutrition as a source of vitamin K. It is often included in feed formulations to ensure adequate vitamin K levels, which are essential for animal health.

  • Animal Feed Applications : Research indicates that this compound can enhance the synthesis of phylloquinone (vitamin K1) in plants, suggesting its potential use as a dietary supplement for livestock .

Pharmaceutical Development

The compound has been investigated for its therapeutic potential, particularly in the context of oxidative stress and cellular protection.

  • Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage in cells. This property is being explored for its implications in preventing diseases associated with oxidative stress .

Cancer Research

Recent studies have highlighted the role of this compound in cancer treatment strategies.

  • Antitumor Activity : In vitro and in vivo studies have demonstrated that this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, experiments showed significant tumor growth inhibition rates of up to 60% at specific dosages .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both human and veterinary medicine.

  • Safety Assessments : Toxicological studies have indicated that while high doses can lead to adverse effects such as methemoglobinemia and organ damage, controlled doses demonstrate a favorable safety profile when administered orally .

Case Study 1: Antioxidant Efficacy

  • Objective : To evaluate the antioxidant effects of this compound on oxidative stress markers.
  • Results : The administration of this compound significantly reduced markers of oxidative stress in rat models, indicating its potential as a therapeutic agent against oxidative damage.

Case Study 2: Cancer Treatment

  • Objective : Assess the anticancer effects of this compound on breast cancer cell lines.
  • Results : The compound induced apoptosis with minimal cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

Chemical Reactions Analysis

Redox Reactivity in Enzymatic Systems

Menadiol disulfate participates in electron transfer pathways as a redox-active compound. Key findings include:

  • Electron Donor Role : The DsrMKJOP complex in sulfate-reducing bacteria (Archaeoglobus fulgidus) utilizes menadiol derivatives as electron donors to reduce the DsrC-trisulfide substrate. This compound analogs transfer electrons via heme b and noncubane [4Fe-4S] clusters, achieving a specific activity of 85.5 ± 5.4 mU/mg .

  • Oxidation to Menadione : this compound can be enzymatically oxidized back to menadione (vitamin K3_3) under aerobic conditions. This reaction is critical in microbial quinone cycling .

Table 1: Key Enzymatic Reactions Involving Menadiol Derivatives

Reaction ComponentRoleObserved OutcomeSource
DsrMKJOP complexElectron acceptorReduction of DsrC-trisulfide to sulfide
Noncubane [4Fe-4S] cluster (DsrK)Catalytic centerElectron transfer to DsrC-trisulfide
This compoundElectron donorOxidized to menadione

Acid-Base Behavior and pKa Modulation

The sulfate groups in this compound influence its solubility and reactivity:

  • pKa Alteration : Free menadiol has a pKa of ~9.45, but sulfation lowers the acidity of hydroxyl groups. In β-cyclodextrin complexes, hydrogen bonding further reduces the pKa of C4-OH to ~8.90, enhancing its nucleophilicity in alkylation reactions .

  • Solubility : Sulfation increases water solubility, making this compound suitable for pharmaceutical formulations (e.g., hemorrhage treatment) .

Stability and Degradation

  • Thermal Stability : this compound decomposes at high temperatures (>150°C), releasing sulfur trioxide (SO3_3) and forming menadione as a byproduct .

  • Reductive Cleavage : Treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduces disulfate bonds, regenerating menadiol .

Comparative Analysis with Other Menadiol Salts

PropertyThis compoundMenadiol Diphosphate
SolubilityHigh in waterModerate in water
Redox Potential (mV)-70 (vs. SHE)-50 (vs. SHE)
Pharmaceutical UseHemorrhage control Not widely adopted

Comparison with Similar Compounds

Comparison with Similar Compounds

Menadiol disulfate is one of several vitamin K derivatives and sulfated compounds with distinct pharmacological and chemical properties. Below is a detailed comparison with structurally or functionally related compounds:

Menadione (Vitamin K3)

  • Structure: Lacks sulfate groups; the parent compound is a naphthoquinone with a methyl group at position 2.
  • Applications : Used as a precursor for vitamin K activity. Unlike this compound, menadione itself is lipid-soluble and prone to instability in aqueous solutions .
  • Toxicity : Menadione generates reactive oxygen species (ROS) via redox cycling, causing cytotoxicity at high doses. In contrast, this compound exhibits selective toxicity to HLN cells at clinically achievable concentrations (2.0 µg/mL; 4.7 µM) .

Menadiol Diphosphate (Vitamin K4 Phosphate)

  • Structure : Contains phosphate groups instead of sulfates.
  • Applications : Used in histochemistry as a substrate for alkaline phosphatase. The NBT/menadiol diphosphate method provides precise localization of enzymatic activity, comparable to cerium-based techniques .
  • Stability : Less stable than this compound in premixes, as shown in pelleting studies .

Menadione Bisulfite Complexes

  • Examples: Menadione dimethylpyrimidinol bisulfite (Kastab®), menadione bisulfite complex.
  • Stability: Kastab® exhibits the highest stability in feed premixes, followed by menadione dimethylpyrimidinol bisulfite and menadione bisulfite .
  • Clinical Use : Primarily used in veterinary medicine, unlike this compound’s applications in human oncology .

Sodium Metabisulfite

  • Role : A preservative in this compound solutions.
  • Toxicity: Non-toxic to HLN cells, unlike this compound and its congeners .

Data Tables

Table 1: Comparative Properties of Vitamin K Derivatives

Compound Structure Solubility Key Applications Toxicity Profile
This compound Sulfated hydroquinone Water Histochemistry, HLN chemotherapy Selective HLN toxicity
Menadione (K3) Naphthoquinone Lipid Vitamin K precursor ROS-mediated cytotoxicity
Menadiol diphosphate Phosphorylated Water Histochemical staining Low systemic toxicity
Menadione bisulfite Bisulfite adduct Water Veterinary medicine Moderate stability

Table 2: Stability of Menadione Preparations in Feed Premixes

Compound Stability Rank (High to Low)
Kastab® (dimethylpyrimidinol bisulfite) 1
Menadione dimethylpyrimidinol bisulfite 2
Menadione bisulfite complex 3
Menadione bisulfite 4

Source: Stability assays under pelleting conditions

Key Research Findings

  • Histochemistry: this compound-based methods (e.g., NBT/menadiol) yield 3x higher staining precision than azoindoxyl or tetrazolium salts, critical for diagnostic accuracy .

Preparation Methods

Sulfation of Menadiol

Menadiol disulfate is synthesized via the esterification of menadiol’s hydroxyl groups with sulfuric acid. The reaction typically employs concentrated sulfuric acid or sulfur trioxide (SO3SO_3) as the sulfating agent. A representative procedure involves dissolving menadiol in anhydrous sulfuric acid at 0–5°C, followed by gradual heating to 50°C for 2–3 hours. The crude product is precipitated by ice-water quenching and purified via recrystallization from ethanol.

Key variables influencing yield include:

  • Temperature control : Excessive heat promotes over-sulfation and decomposition.

  • Stoichiometry : A 2:1 molar ratio of SO3SO_3 to menadiol ensures complete bis-sulfation.

  • Solvent selection : Non-aqueous solvents like dichloromethane minimize hydrolysis.

Sequential Oxidation-Sulfation from 2-Methylnaphthalene

This compound can be synthesized indirectly through a two-step process starting from 2-methylnaphthalene (16 ):

  • Oxidation to Menadione :
    2-Methylnaphthalene is oxidized to menadione (10 ) using chromium-based catalysts or eco-friendly alternatives like hydrogen peroxide (H2O2H_2O_2) with titanium silicalite (Ti-MMM-2). For example, H2O2H_2O_2 (30%) in acetonitrile at 80°C over Ti-MMM-2 yields menadione in 78% yield (Table 1).

  • Reduction to Menadiol :
    Menadione is reduced to menadiol using sodium bisulfite (NaHSO3NaHSO_3) or catalytic hydrogenation.

  • Sulfation :
    The derived menadiol undergoes sulfation as described in Section 1.1.

Advanced Catalytic Sulfation Methods

Heterogeneous Acid Catalysts

Solid acid catalysts, such as sulfonated zirconia or Amberlyst-15, enhance sulfation efficiency by minimizing side reactions. For instance, menadiol reacted with chlorosulfonic acid (ClSO3HClSO_3H) in the presence of sulfonated zirconia at 60°C achieves 85% conversion to the disulfate ester.

SO3SO_3SO3-Pyridine Complex

The SO3SO_3-pyridine complex offers a milder sulfation approach. Menadiol dissolved in pyridine is treated with the complex at 25°C for 12 hours, yielding this compound in 92% purity. This method avoids extreme temperatures but requires rigorous moisture exclusion.

Mechanistic Insights

Sulfation Reaction Dynamics

The sulfation of menadiol proceeds via electrophilic substitution, where the hydroxyl groups act as nucleophiles attacking the electrophilic sulfur in SO3SO_3. The reaction mechanism involves:

  • Protonation of SO3SO_3 to form HOSO2+HOSO_2^+.

  • Nucleophilic attack by menadiol’s hydroxyl oxygen, forming the sulfate ester.

  • Deprotonation to yield the final product.

Byproduct Formation and Mitigation

Common byproducts include mono-sulfated derivatives and sulfonated naphthalene rings. These are minimized by:

  • Stoichiometric control : Ensuring excess SO3SO_3 or H2SO4H_2SO_4.

  • Low-temperature operation : Reducing thermal degradation.

Industrial-Scale Production Challenges

Waste Management

Chromium-based oxidation methods (e.g., CrO3CrO_3/H2SO4H_2SO_4) generate toxic waste, necessitating eco-friendly alternatives. The Ti-MMM-2/H2O2H_2O_2 system reduces inorganic byproducts by 70% compared to traditional methods.

Purification Techniques

This compound’s hygroscopicity complicates isolation. Industrial processes employ:

  • Spray drying : For rapid solvent removal.

  • Crystallization from ethanol-water : Enhances purity to >98%.

Emerging Innovations

Enzymatic Sulfation

Pilot studies explore aryl sulfotransferases for regioselective sulfation under mild conditions. However, enzyme stability and cost remain barriers.

Continuous Flow Systems

Microreactor technology improves heat and mass transfer, enabling safer handling of SO3SO_3 and higher throughput .

Q & A

Q. Methodological Answer :

  • UV-Vis Spectroscopy : this compound exhibits distinct absorption peaks (e.g., 245–260 nm, ε = 44.6 mM⁻¹cm⁻¹), enabling quantification in purified solutions. Calibration curves must account for solvent interference (e.g., ethanol residues) .
  • HPLC with Electrochemical Detection : For complex matrices (e.g., biological fluids), reverse-phase HPLC paired with redox-sensitive detectors improves specificity. Validate with spiked recovery assays (85–115% recovery range) .
  • Considerations : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Document instrument parameters (e.g., column type, flow rate) to ensure reproducibility .

Basic Research Question: How can researchers ensure the stability of this compound in aqueous solutions during long-term experiments?

Q. Methodological Answer :

  • Buffer Optimization : Use HEPES (pH 7.6) or phosphate buffers (pH 6–8) to minimize hydrolysis. Avoid Tris buffers, which may interact with sulfonate groups .
  • Temperature Control : Store solutions at 4°C under inert gas (N₂/Ar) to prevent oxidation. Conduct stability assays with periodic spectroscopic validation over 72-hour intervals .
  • Lyophilization : For extended storage, lyophilize this compound with cryoprotectants (e.g., trehalose) and validate post-reconstitution activity via redox assays .

Advanced Research Question: What experimental designs are optimal for studying this compound’s role in extracellular electron transfer (EET) pathways?

Q. Methodological Answer :

  • Stopped-Flow Kinetics : Monitor rapid redox transitions using anaerobic stopped-flow systems (e.g., KinetAsyst SF-61 DX2). Pre-equilibrate this compound with electron carriers (e.g., ImcH cytochrome) and track absorbance changes at 450–700 nm .
  • Electrochemical Titration : Use cyclic voltammetry to determine midpoint potentials (E₀) under varying pH. Correlate with computational models (e.g., DFT) to predict redox behavior in biological systems .
  • Controls : Include menadione (unmodified precursor) and negative controls (e.g., buffer-only) to isolate Menadiol-specific activity .

Advanced Research Question: How can researchers resolve contradictions in this compound’s reported bioavailability across in vitro vs. in vivo models?

Q. Methodological Answer :

  • Comparative Pharmacokinetics :
    • In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp). Account for efflux transporters (e.g., P-glycoprotein) via inhibition assays .
    • In Vivo : Administer radiolabeled this compound (³H/¹⁴C) in rodent models and quantify tissue distribution via scintillation counting. Normalize data to plasma protein binding .
  • Data Harmonization : Apply meta-analysis tools (e.g., PRISMA guidelines) to aggregate datasets, adjusting for variables like dosage form (salt vs. free acid) and species-specific metabolism .

Basic Research Question: What are the best practices for synthesizing high-purity this compound for mechanistic studies?

Q. Methodological Answer :

  • Reductive Synthesis : Reduce menadione (vitamin K₃) with Zn/HCl in ethanol, followed by sulfonation using SO₃-pyridine complex. Purify via recrystallization (ethanol/water, 1:3 v/v) .
  • Purity Validation : Confirm >98% purity via LC-MS (negative ion mode, m/z 354.1 [M-H]⁻) and ¹H-NMR (δ 2.1 ppm, methyl groups; δ 3.8 ppm, sulfonate protons) .
  • Storage : Store as a disodium salt trihydrate to enhance stability. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Advanced Research Question: How can this compound’s interactions with plasma proteins be characterized to predict pharmacokinetic behavior?

Q. Methodological Answer :

  • Equilibrium Dialysis : Incubate this compound with human serum albumin (HSA) at physiological pH. Quantify free vs. bound fractions using ultrafiltration-LC/MS .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n). Compare with warfarin (site I binder) to identify HSA binding sites .
  • Molecular Dynamics Simulations : Model sulfonate-HSA interactions using AutoDock Vina. Validate with mutagenesis studies (e.g., HSA Trp214Ala variant) .

Advanced Research Question: What strategies mitigate this compound’s interference in multiplexed metabolomic assays?

Q. Methodological Answer :

  • Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve this compound from isobaric metabolites (e.g., corticosteroid sulfates) .
  • MRM Transitions : Optimize MS/MS parameters (e.g., Q1/Q3: 354.1→97.0 for this compound) to enhance selectivity. Validate against blank matrix samples .
  • Data Preprocessing : Apply orthogonal partial least squares (OPLS) to deconvolute overlapping peaks in LC-MS datasets .

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